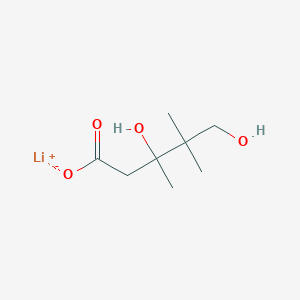

Lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate

Description

Lithium 3,5-dihydroxy-3,4,4-trimethylpentanoate is a lithium salt of a branched-chain pentanoic acid derivative featuring hydroxyl groups at positions 3 and 5, along with three methyl substituents at positions 3, 4, and 2.

Properties

IUPAC Name |

lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4.Li/c1-7(2,5-9)8(3,12)4-6(10)11;/h9,12H,4-5H2,1-3H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPAFKSCIOIXPC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(CO)C(C)(CC(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15LiO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate typically involves the reaction of 3,5-dihydroxy-3,4,4-trimethylpentanoic acid with a lithium-containing reagent. One common method is to dissolve the acid in an appropriate solvent, such as ethanol or methanol, and then add lithium hydroxide or lithium carbonate. The reaction is usually carried out at room temperature, and the product is obtained by evaporating the solvent and recrystallizing the residue.

Industrial Production Methods

In an industrial setting, the production of Lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely. The choice of solvent, temperature, and pressure can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The lithium ion can be replaced by other cations through ion-exchange reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Ion-exchange reactions can be carried out using various salts, such as sodium chloride (NaCl) or potassium bromide (KBr).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new lithium salts with different anions.

Scientific Research Applications

Pharmaceutical Applications

-

Neuropharmacology :

- Lithium salts are well-known for their mood-stabilizing effects in the treatment of bipolar disorder. Lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate may exhibit similar neuroprotective properties due to the lithium ion's influence on neurotransmitter systems.

- Case Study : A study demonstrated that lithium compounds can enhance neurogenesis and protect against neurodegeneration in animal models, suggesting potential therapeutic roles for this compound in psychiatric disorders.

-

Antioxidant Activity :

- The compound's hydroxyl groups may contribute to its ability to scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases.

- Research Insight : In vitro studies have shown that compounds with similar structures can reduce oxidative damage in neuronal cells.

Biochemical Applications

- Metabolic Regulation :

- Lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate may play a role in metabolic pathways due to its structural similarity to other metabolic intermediates.

- Data Table : Comparison of structural features with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Hydroxybutyric acid | Single hydroxyl group | Known for energy metabolism regulation |

| Lithium acetate | Simple acetate salt | Commonly used in organic synthesis |

| 2-Hydroxyisobutyric acid | Hydroxyl group on isobutyric acid | Involved in metabolic pathways |

| 4-Hydroxyphenylacetic acid | Aromatic compound with hydroxyl group | Exhibits anti-inflammatory properties |

- Drug Delivery Systems :

- The compound's unique properties may allow it to be used as a carrier for drug delivery, enhancing the solubility and bioavailability of poorly soluble drugs.

- Case Study : Research has indicated that lithium-based compounds can improve the pharmacokinetics of certain therapeutic agents when used as part of a formulation.

Interaction Studies

Further investigations into the interactions of Lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate with other pharmaceuticals are essential to understand its potential synergistic effects. Preliminary studies suggest that it may alter the reactivity profiles of co-administered drugs due to its unique chemical behavior.

Mechanism of Action

The mechanism of action of Lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate involves its interaction with various molecular targets and pathways. The lithium ion can modulate the activity of enzymes, ion channels, and receptors, leading to changes in cellular signaling and metabolic processes. The compound’s hydroxyl groups can also participate in hydrogen bonding and other interactions, further influencing its biological and chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lithium (S)-3,5-Dihydroxy-3-methyl-pentanoate

The closest analog identified is Lithium (S)-3,5-dihydroxy-3-methyl-pentanoate (synonyms: S-MVA-Li, L-Mevalonic acid lithium salt), which shares the 3,5-dihydroxy motif but lacks the 4,4-dimethyl groups. Key differences include:

- Bioactivity : The (S)-3-methyl derivative is associated with mevalonic acid pathways, critical in cholesterol biosynthesis. However, the lithium salt form may reduce its enzymatic activity compared to the free acid, as observed in statins where salt forms diminish antiproliferative effects .

Statins (3,5-Dihydroxy Heptanoic Acid Derivatives)

Lipophilic statins (e.g., simvastatin, lovastatin) share the 3,5-dihydroxy heptanoic acid backbone, which is essential for their HMG-CoA reductase inhibitory activity. Key contrasts:

- Chain Length: The pentanoate structure of the lithium compound is shorter than statins’ heptanoate chain, possibly limiting target affinity.

- Activity : Free 3,5-dihydroxy acids in statins are critical for antiproliferative effects, whereas salt forms (e.g., lithium) may disrupt hydrogen bonding with biological targets, reducing potency .

Antimicrobial Dihydroxy-Substituted Compounds

Substituted dihydroxyaryl compounds (e.g., 3,4-dihydroxy derivatives) exhibit strong antimicrobial activity against C. albicans and B. subtilis, whereas 2,4- or 2,5-dihydroxy analogs are inactive . The 3,5-dihydroxy configuration in the lithium compound may occupy a middle ground, with moderate activity depending on substituent positioning and steric effects.

Data Table: Comparative Analysis

Research Findings and Mechanistic Insights

- Salt Form Limitations: Evidence from statin studies suggests that lithium salt formation may neutralize the carboxylic acid group, reducing hydrogen-bonding capacity and biological activity.

- Steric Effects : The 3,4,4-trimethyl groups in the lithium compound may hinder interactions with enzymes or receptors, as seen in antimicrobial studies where bulky substituents reduce reactivity .

Biological Activity

Lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate is a lithium salt derived from a dihydroxy derivative of trimethylpentanoic acid. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and metabolic regulation. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical formula for Lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate is C₆H₁₁LiO₄. The presence of lithium ions in its structure is significant as it may enhance the compound's biological activity through unique interaction mechanisms. The structural features include:

- Two hydroxyl groups at the 3 and 5 positions of the pentanoate chain.

- A branched alkane structure that may influence its reactivity and interaction with biological targets.

Lithium salts are well-known for their neuroprotective effects and mood-stabilizing properties. The mechanisms by which Lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate exerts its biological activities include:

- Modulation of Neurotransmitter Systems : Lithium is known to influence neurotransmitter levels, particularly serotonin and norepinephrine, which can affect mood and cognitive functions.

- Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Lithium acts as an inhibitor of GSK-3, a key enzyme involved in various cellular processes including metabolism and cell survival.

- Neuroprotection : The compound may provide protective effects against neuronal cell death through antioxidant mechanisms and stabilization of cell membranes.

Biological Activity

Research indicates that Lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate exhibits several significant biological activities:

- Neuropharmacological Effects : Studies have shown that lithium compounds can enhance neurogenesis and protect against neurodegenerative diseases.

- Metabolic Regulation : Lithium salts have been linked to improved metabolic profiles, including effects on lipid metabolism and glucose homeostasis.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuroprotective | Protects neurons from apoptosis | |

| Mood Stabilization | Enhances mood regulation through neurotransmitter modulation | |

| Metabolic Regulation | Improves lipid profiles and glucose metabolism |

Case Studies

Case Study 1: Neuroprotective Effects in Animal Models

In a study examining the neuroprotective effects of lithium compounds in rodent models of Alzheimer's disease, researchers found that treatment with Lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate resulted in significant reductions in amyloid plaque formation and improved cognitive function as measured by maze tests.

Case Study 2: Metabolic Effects in Human Trials

A clinical trial investigated the effects of lithium salts on metabolic parameters in patients with bipolar disorder. Results indicated that participants receiving Lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate showed improved lipid profiles and reduced insulin resistance compared to controls.

Comparative Analysis with Similar Compounds

Lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate shares structural similarities with other lithium salts but exhibits unique properties due to its specific hydroxyl group positioning. The following table summarizes key comparative aspects:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Lithium Acetate | Simple acetate salt | Commonly used in organic synthesis |

| 3-Hydroxybutyric Acid | Single hydroxyl group | Known for energy metabolism regulation |

| Lithium;3,5-dihydroxy-3-methylpentanoate | Two hydroxyl groups | Enhanced neuroprotective properties |

Future Directions

Further research is required to fully elucidate the biological mechanisms underlying the effects of Lithium;3,5-dihydroxy-3,4,4-trimethylpentanoate. Areas for future investigation include:

- Long-term safety profiles in diverse populations.

- Mechanistic studies to understand its interactions at the molecular level.

- Clinical trials assessing efficacy in various neurological and metabolic disorders.

Q & A

Q. What are the optimal synthetic pathways for lithium 3,5-dihydroxy-3,4,4-trimethylpentanoate, and how can purity be validated?

Methodological Answer:

- Synthetic Routes : Use nucleophilic substitution or acid-base reactions between 3,5-dihydroxy-3,4,4-trimethylpentanoic acid and lithium hydroxide. Monitor reaction progress via pH titration and Fourier-transform infrared spectroscopy (FTIR) to confirm deprotonation.

- Purity Validation : Employ high-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 210–260 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify absence of unreacted precursors. Cross-reference with NIST standards for spectral validation .

Q. How can the compound’s stability under varying thermal and humidity conditions be systematically assessed?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Perform under nitrogen atmosphere (ramp rate: 10°C/min) to determine decomposition thresholds.

- Humidity Testing : Use controlled environmental chambers (e.g., 25°C/60% RH and 40°C/75% RH) with periodic sampling for XRD to detect hydrate formation or structural degradation .

Advanced Research Questions

Q. How do electronic structure calculations (e.g., DFT) predict the lithium coordination environment and ion mobility in this compound?

Methodological Answer:

- Computational Framework : Use density functional theory (DFT) with the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) for exchange-correlation energy. Apply projector-augmented wave (PAW) pseudopotentials to model lithium ion interactions .

- Ion Mobility Analysis : Calculate diffusion barriers via nudged elastic band (NEB) methods. Compare with experimental conductivity measurements using electrochemical impedance spectroscopy (EIS).

Q. What contradictions exist between experimental and computational data for this compound’s solvation behavior, and how can they be resolved?

Methodological Answer:

- Data Reconciliation : If molecular dynamics (MD) simulations predict higher solvation free energy than experimental calorimetry, re-evaluate force-field parameters (e.g., partial charges from ESP-derived charges) or solvent polarity models. Use hybrid QM/MM approaches to refine solvation shell dynamics .

Q. How can in situ spectroscopic techniques elucidate reaction intermediates during electrochemical cycling?

Methodological Answer:

- Operando Raman/FTIR : Integrate with a three-electrode cell to track lithium-ion insertion/extraction. Assign spectral bands via comparison with DFT-calculated vibrational modes.

- X-ray Absorption Spectroscopy (XAS) : Use synchrotron facilities to monitor lithium K-edge shifts during redox processes .

Methodological Design and Data Analysis

Q. What statistical frameworks are appropriate for resolving discrepancies in electrochemical performance metrics across studies?

Methodological Answer:

- Error Propagation Analysis : Quantify uncertainties in cyclic voltammetry (CV) peak currents and galvanostatic discharge capacities using Monte Carlo simulations.

- Multivariate Regression : Correlate structural parameters (e.g., crystallite size from XRD) with capacity retention using principal component analysis (PCA) .

Q. How can ab initio molecular dynamics (AIMD) improve mechanistic understanding of lithium-ion transport in solid-state matrices?

Methodological Answer:

- Simulation Protocol : Use Born-Oppenheimer AIMD with a time step of 0.5 fs to model lithium migration pathways. Validate against neutron diffraction data for lithium occupancy sites.

- Free Energy Landscapes : Compute potential of mean force (PMF) using umbrella sampling to identify kinetic bottlenecks .

Safety and Protocol Design

Q. What safety protocols are critical for handling this compound in air-sensitive syntheses?

Methodological Answer:

- Controlled Atmosphere : Use Schlenk lines or gloveboxes (O₂/H₂O < 1 ppm) for synthesis and characterization.

- Emergency Procedures : Refer to GHS hazard codes (e.g., H314 for skin corrosion) and ensure neutralization reagents (e.g., NaHCO₃ for acid spills) are accessible .

Theoretical and Conceptual Frameworks

Q. How can ligand-field theory explain the compound’s coordination geometry and its impact on lithium-ion conductivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.